Naamidine A

Description

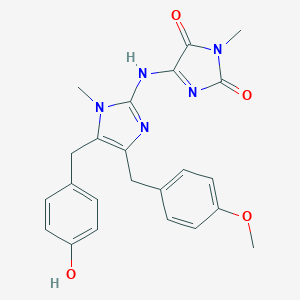

Structure

3D Structure

Properties

CAS No. |

110189-06-5 |

|---|---|

Molecular Formula |

C23H23N5O4 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31) |

InChI Key |

REQFUGYVPAQCTH-UHFFFAOYSA-N |

SMILES |

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

Isomeric SMILES |

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

Canonical SMILES |

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

Synonyms |

naamidine A |

Origin of Product |

United States |

Foundational & Exploratory

The Marine Alkaloid Naamidine A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine-derived imidazole (B134444) alkaloid that has garnered significant interest within the scientific community due to its potent and diverse biological activities. Initially isolated from the calcareous sponge Leucetta chagosensis, this natural product has demonstrated promising potential as an anti-cancer and antifungal agent.[1][2] This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation, a summary of its quantitative biological data, and a visualization of its known signaling pathways.

Natural Source

The primary natural source of this compound is the calcareous marine sponge Leucetta chagosensis.[1][3] This species, belonging to the family Leucettidae, is found in various marine environments, including the Red Sea and the waters around Indonesia and Fiji.[4][5] Marine sponges of the genus Leucetta are known producers of a rich variety of imidazole alkaloids, with this compound being a prominent member of this chemical family.[1][6]

Data Presentation

Table 1: Antifungal Activity of this compound

| Fungal Species | Assay | Metric | Value (µM) | Reference |

| Candida albicans | Broth Microdilution | MIC₈₀ | 1.56 | [2][7] |

| Trichophyton indotiniae | Broth Microdilution | MIC₈₀ | 12.5 - 25 | [2] |

Table 2: Cytotoxicity and Anti-proliferative Activity of this compound

| Cell Line | Cell Type | Metric | Value (µM) | Reference |

| HeLa | Human Cervical Cancer | IC₅₀ | 5.6 (as Naamidine H) | [4] |

| A431 | Human Epidermoid Carcinoma | G1 Cell Cycle Arrest | 1.56 | |

| A431 | Human Epidermoid Carcinoma | Complete DNA Synthesis Inhibition | 0.78 | |

| MCF-7 | Human Breast Cancer | IC₅₀ | 5.2 (as Pyronaamidine) | [8] |

| PC9 | Human Lung Adenocarcinoma | IC₅₀ | 5.6 (as Pyronaamidine) | [8] |

| A549 | Human Lung Carcinoma | IC₅₀ | 7.8 (as Pyronaamidine) | [8] |

Experimental Protocols

The following is a representative methodology for the extraction and isolation of imidazole alkaloids, including this compound, from the marine sponge Leucetta chagosensis. This protocol is adapted from the work of Hassan et al., 2009.[9]

1. Sample Collection and Preparation:

-

Fresh specimens of Leucetta chagosensis are collected and immediately frozen to preserve the chemical integrity of the secondary metabolites.

-

The frozen sponge material is then lyophilized (freeze-dried) to remove water content.

2. Extraction:

-

The dried sponge material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

-

The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude MeOH extract is suspended in a mixture of water and methanol and subjected to liquid-liquid partitioning with solvents of increasing polarity. A typical partitioning scheme would be:

-

n-hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

n-butanol (n-BuOH)

-

-

The imidazole alkaloids, including this compound, are typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Step 1: Size-Exclusion Chromatography: The ethyl acetate fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step separates the compounds based on their molecular size.

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compounds of interest are further purified by semi-preparative RP-HPLC using a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape, is employed.

-

The elution is monitored using a UV detector, and the peaks corresponding to this compound are collected.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and confirm the final structure.

-

Mandatory Visualization

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New imidazole alkaloids from the Indonesian sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Imidazole Alkaloids and Their Zinc Complexes from the Calcareous Marine Sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Activity of Naamidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A, a dibenzylated 2-aminoimidazole alkaloid, is a marine natural product isolated from the calcareous sponge Leucetta chagosensis. This compound has garnered significant scientific interest due to its potent and diverse biological activities, including antitumor and antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological effects and mechanisms of action.

Discovery and Natural Source

This compound was first reported as a secondary metabolite isolated from the marine sponge Leucetta chagosensis.[1] Sponges of the genus Leucetta are known to produce a variety of imidazole (B134444) alkaloids, many of which exhibit interesting biological activities.[2][3][4] The discovery of this compound was the result of high-throughput screening programs aimed at identifying novel bioactive compounds from marine organisms.[5]

Isolation of this compound from Leucetta chagosensis

The following is a representative, detailed protocol for the isolation and purification of this compound from the sponge Leucetta chagosensis, compiled from established methods for the isolation of imidazole alkaloids from marine sponges.[1][2][3]

Experimental Protocol: Isolation and Purification

-

Collection and Preparation of Sponge Material:

-

Collect specimens of Leucetta chagosensis and freeze them immediately at -20°C to preserve the chemical integrity of the secondary metabolites.

-

Freeze-dry the frozen sponge material to remove water.

-

Grind the lyophilized sponge into a fine powder to increase the surface area for efficient extraction.

-

-

Extraction:

-

Extract the powdered sponge material exhaustively with ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature. This can be achieved by soaking the powder in the solvent and stirring for 24 hours, followed by filtration. Repeat this process three times to ensure complete extraction.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and a non-polar solvent, such as n-hexane, and perform a liquid-liquid extraction to remove lipids and other non-polar compounds. Discard the n-hexane layer.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297) (EtOAc), to extract this compound and other alkaloids.

-

Concentrate the ethyl acetate fraction under reduced pressure to obtain a semi-purified extract enriched with imidazole alkaloids.

-

-

Chromatographic Purification:

-

Step 1: Column Chromatography on Silica (B1680970) Gel:

-

Subject the semi-purified extract to column chromatography on silica gel.

-

Elute the column with a step gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the fractions containing this compound and subject them to further purification using RP-HPLC on a C18 column.

-

Elute the column with a gradient of acetonitrile (B52724) (MeCN) in water. For example, a linear gradient from 60% MeCN in water to 100% MeCN over 30 minutes.

-

Monitor the elution profile using a UV detector at a wavelength of 230 nm, which is characteristic of the imidazole chromophore.[3]

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

-

-

Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and compare the data with published values.

-

Biological Activity of this compound

This compound exhibits a range of biological activities, with its antitumor and antifungal properties being the most extensively studied.

Antitumor Activity

This compound has demonstrated significant antitumor activity, primarily through its ability to inhibit epidermal growth factor (EGF)-stimulated DNA synthesis.[5] It causes cell cycle arrest in the G1 phase in cancer cells.[6]

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A-431 | Epidermal carcinoma | 0.78 (for complete inhibition of DNA synthesis after 30h) | [6] |

| HeLa | Cervical cancer | 12.6 (as Naamidine H) | [7][8] |

Note: Data for this compound against a broader range of cancer cell lines is limited in the public domain. The value for HeLa cells is for the related compound Naamidine H.

Antifungal Activity

This compound also displays potent antifungal activity against a variety of pathogenic fungi.[9]

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | Not specified | [9] |

| Cryptococcus neoformans | Not specified | [9] |

| Aspergillus fumigatus | Not specified | [9] |

Mechanisms of Action

Antitumor Mechanism: Activation of the ERK Signaling Pathway

The antitumor activity of this compound is linked to its unique effect on the extracellular signal-regulated kinase (ERK) signaling pathway.[5] Instead of inhibiting the pathway, this compound strongly induces the phosphotransferase activity of ERK1 and ERK2.[6] This sustained activation of ERK leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21CIP1. The elevated levels of p21CIP1 then inhibit cyclin-dependent kinase 2 (cdk2), leading to G1 phase cell cycle arrest.[5]

Antifungal Mechanism: Disruption of Zinc Homeostasis

The antifungal mechanism of this compound is attributed to its ability to chelate zinc ions (Zn²⁺).[9] By sequestering this essential metal ion, this compound disrupts zinc homeostasis in fungal cells, thereby inhibiting their growth.[9]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[10][11]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

-

Broth Microdilution Assay for Antifungal Susceptibility

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][13]

-

Inoculum Preparation:

-

Culture the fungal isolates on an appropriate agar (B569324) medium.

-

Prepare a suspension of fungal cells (conidia or yeast) in sterile saline and adjust the concentration to a standardized level (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL).

-

-

Assay Plate Preparation:

-

Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing a fungal growth medium such as RPMI-1640. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

-

In-Gel Kinase Assay for ERK1/2 Activation

This assay is used to detect the activity of specific kinases within a protein sample.[14][15]

-

Protein Extraction:

-

Treat cultured cells with this compound for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE with Substrate:

-

Prepare a polyacrylamide gel containing a suitable substrate for ERK1/2, such as myelin basic protein (MBP), co-polymerized within the gel matrix.

-

Load equal amounts of protein from each sample onto the gel and perform electrophoresis.

-

-

Denaturation and Renaturation:

-

After electrophoresis, wash the gel with a solution containing a denaturant (e.g., guanidine (B92328) hydrochloride) to unfold the proteins.

-

Remove the denaturant and wash the gel with a renaturation buffer to allow the kinases to refold and regain their activity.

-

-

Kinase Reaction:

-

Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP and MgCl₂. The active kinases in the gel will phosphorylate the substrate (MBP) embedded in the gel.

-

-

Washing and Autoradiography:

-

Wash the gel extensively to remove unincorporated [γ-³²P]ATP.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled bands, which correspond to the active kinases. The intensity of the bands is proportional to the kinase activity.

-

Conclusion

This compound is a promising marine natural product with significant potential for development as both an anticancer and antifungal agent. Its unique mechanisms of action, involving the modulation of the ERK signaling pathway and the disruption of zinc homeostasis, make it an attractive lead compound for further investigation. The detailed protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound and related compounds, facilitating future research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies of the biological activity of this compound | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Naamidine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine-derived imidazole (B134444) alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1][2] It has garnered significant scientific interest due to its potent and selective biological activities, positioning it as a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its key signaling pathways.

Physicochemical Data

The following tables summarize the known physicochemical properties of this compound. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₃N₅O₄ | PubChem[3] |

| Molecular Weight | 433.5 g/mol | PubChem[3] |

| IUPAC Name | (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]amino]-3-methylimidazole-2,4-dione | PubChem[3] |

| CAS Number | 110189-06-5 | PubChem[3] |

| Appearance | Solid powder | MedKoo Biosciences[4] |

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 3.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 6 | PubChem[3] |

| Topological Polar Surface Area | 109 Ų | PubChem[3] |

| Heavy Atom Count | 32 | PubChem[3] |

| Formal Charge | 0 | PubChem[3] |

Table 3: Experimental Physical Properties of this compound and Related Compounds

| Property | Value | Notes | Source |

| Melting Point | Not available for this compound. An intermediate in its synthesis, 4-((2-Amino-4-(4-methoxybenzyl)-1-methyl-1H-imidazol-5-yl)-methyl)phenol (Naamine A), has a melting point of 188 °C. | This provides an estimate of the thermal stability of a core structural component. | J Org Chem. 2015[5] |

| Boiling Point | Not experimentally determined. | High molecular weight and polarity suggest decomposition before boiling at atmospheric pressure. | N/A |

| Solubility | Soluble in DMSO.[4] Inferred to be soluble in EtOAc and PhMe from synthesis protocols.[5] Aqueous solubility is not explicitly stated but is likely low based on its structure and XLogP3 value. | For biological assays, stock solutions are typically prepared in DMSO. | MedKoo Biosciences,[4] J Org Chem. 2015[5] |

| pKa | Not experimentally determined. | The presence of basic nitrogen atoms in the imidazole and amidine-like structures suggests it will have basic pKa values. | N/A |

Experimental Protocols

Synthesis of this compound

A scalable synthesis of this compound has been developed, with a key step involving the regioselective hydroamination of a monoprotected propargylguanidine.[5][6][7]

Workflow for the Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

Detailed Protocol:

-

Silylation of 1-Methylparabanic Acid: To a round-bottom flask equipped with a reflux condenser, add 1-methylparabanic acid and acetonitrile. Add bis(trimethylsilyl)acetamide via syringe and reflux the mixture for 2 hours.[5]

-

Solvent Exchange: After reflux, remove the solvent under reduced pressure without exposing the reaction to the atmosphere. Dilute the resulting silylated intermediate with toluene.[5]

-

Condensation with Naamine A: In a separate flask under a nitrogen atmosphere, dissolve the Naamine A intermediate (4-((2-Amino-4-(4-methoxybenzyl)-1-methyl-1H-imidazol-5-yl)-methyl)phenol) in toluene. Transfer the silylated 1-methylparabanic acid solution to this flask via cannula.[5]

-

Reaction and Purification: Reflux the reaction mixture for 16 hours. After cooling to room temperature, dilute with ethyl acetate (B1210297) and concentrate under reduced pressure. The crude product is then purified by chromatography to yield this compound.[5]

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This compound exhibits antifungal activity through zinc chelation.[8][9][10] Its minimum inhibitory concentration (MIC) can be determined using a broth microdilution assay.[1]

Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the antifungal activity of this compound.

Detailed Protocol:

-

Inoculum Preparation: Culture fungal isolates on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells (e.g., Candida albicans) in a saline solution and adjust the concentration to a standard (e.g., 1 x 10⁶ CFU/mL).[1][10]

-

Assay Plate Preparation: In a 384-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable fungal growth medium such as RPMI-1640.[1][8]

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well. Incubate the plates at 30°C for 48 hours.[8]

-

MIC Determination: Measure the optical density at 600 nm to quantify fungal growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant reduction (e.g., 80%) in fungal growth compared to the control.[8]

Biological Activity and Signaling Pathways

This compound is a selective inhibitor of Epidermal Growth Factor Receptor (EGFR)-dependent cellular proliferation.[6] It exerts its effects by intensifying the phosphotransferase activity of Extracellular signal-Regulated Kinases (ERK1/2), leading to cell cycle arrest in the G1 phase.[2][11]

Signaling Pathway of this compound in EGFR-Expressing Cells

Caption: this compound's effect on the EGFR-MAPK/ERK signaling pathway.

The antifungal activity of this compound is attributed to its ability to chelate zinc ions, which are essential for fungal growth.[8][9] This mechanism is particularly effective in environments with limited zinc availability.

Proposed Mechanism of Antifungal Activity

Caption: Proposed mechanism of this compound's antifungal action via zinc chelation.

Conclusion

This compound presents a fascinating scaffold for drug development, demonstrating potent anticancer and antifungal activities through distinct mechanisms. While its fundamental physicochemical properties have been characterized, further experimental determination of values such as melting point, boiling point, aqueous solubility, and pKa would be invaluable for formulation and preclinical development. The detailed synthetic and biological protocols provided herein offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this remarkable marine natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies of the biological activity of this compound | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 3. This compound | C23H23N5O4 | CID 135455949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Synthesis of this compound and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation and Spectroscopic Profile of Naamidine A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1][2] It has garnered significant interest within the scientific community due to its selective inhibitory activity against epidermal growth factor receptor (EGFR)-dependent cellular proliferation.[3][4][5] This unique biological activity positions this compound as a compelling target for further investigation in the development of novel chemotherapeutics.[3] This guide provides a comprehensive overview of the structure elucidation of this compound, with a focus on its spectroscopic data and the experimental methodologies employed for its characterization and synthesis.

Structure and Properties

This compound is a complex imidazole (B134444) alkaloid. Its chemical formula is C₂₃H₂₃N₅O₄, with a molecular weight of 433.5 g/mol .[2] The IUPAC name for this compound is (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methylimidazolidine-2,4-dione.[2] The structure features a 2-aminoimidazole core linked to a dehydrohydantoin moiety.[1]

Spectroscopic Data for Structural Confirmation

The structure of synthetically derived this compound has been confirmed through various spectroscopic methods, with the data matching that of the natural product.[1] The key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for determining the connectivity and chemical environment of the atoms within the molecule. The following data were recorded for a synthetic sample of a key precursor, Naamine A, which is then converted to this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Naamine A (Precursor to this compound) [3]

| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J Hz) |

| 7.08 | d, J = 8.3 |

| 6.84 | d, J = 8.3 |

| 6.76 | d, J = 8.3 |

| 6.64 | d, J = 8.8 |

| 3.76 | s |

| 3.72 | s |

| 3.69 | s |

| 3.08 | s |

Spectra were referenced to the residual solvent peak.[3]

Additional NMR data for a closely related analog, 2-Fluoro-N-(5-(4-hydroxybenzyl)-4-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-imidazol-2-ylidene)benzamide (17b), provides further insight into the chemical shifts of the core structure.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Analog (17b) [3]

| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J Hz) |

| 9.29 | s |

| 7.80 | s |

| 7.43 | s |

| 7.19 | d, J = 8.1 |

| 6.89 | d, J = 8.1 |

| 6.84 | d, J = 8.4 |

| 6.67 | d, J = 8.1 |

| 3.89 | s |

| 3.71 | s |

| 3.20 | s |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Ionization Mode | Calculated m/z (M+H)⁺ | Found m/z (M+H)⁺ | Reference |

| Naamine A | ESI+ | 324.1712 | 324.1714 | [3] |

| Compound | Ionization Mode | Calculated m/z (M+Na)⁺ | Found m/z (M+Na)⁺ | Reference |

| Analog 17b | ESI+ | 468.1699 | 468.1700 | [3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 4: Infrared Spectroscopy Data for Naamine A [3]

| Functional Group | Absorption (cm⁻¹) |

| N-H/O-H stretch | 2923, 2852 |

| C=C stretch (aromatic) | 1610, 1511 |

| C-H bend | 1457 |

| C-N stretch | 1369 |

| C-O stretch | 1245, 1175, 1035 |

Experimental Protocols

The confirmation of this compound's structure was achieved through total synthesis. The following outlines the general experimental procedures used in the synthesis and characterization.

General Synthetic and Analytical Procedures

All reactions requiring anhydrous conditions were conducted under a positive pressure of nitrogen in flame-dried glassware.[3] Solvents such as acetonitrile, dichloromethane, and toluene (B28343) were degassed and passed through activated alumina.[3] Methanol and triethylamine (B128534) were distilled from calcium hydride prior to use.[3] Reaction progress was monitored by thin-layer chromatography (TLC) and visualized using UV light and potassium permanganate (B83412) or phosphomolybdic acid stains.[3] Purification of compounds was achieved through flash chromatography on silica (B1680970) gel.[3]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on 300 MHz and 500 MHz spectrometers. Chemical shifts (δ) were reported in parts per million (ppm) relative to the deuterated solvent peaks.[3]

-

Mass Spectrometry: High-resolution mass spectra were obtained using ESI/APCI-TOF (Electrospray Ionization/Atmospheric Pressure Chemical Ionization - Time of Flight) mass spectrometers.[3]

-

Infrared Spectroscopy: IR spectra were recorded as thin films, with absorptions reported in wavenumbers (cm⁻¹).[3]

Structure Elucidation and Synthesis Workflow

The structure of this compound was confirmed through a multi-step total synthesis. The general workflow for the synthesis and confirmation of the 2-aminoimidazole core structure is depicted below.

Caption: Synthetic workflow for the 2-aminoimidazole core of this compound and its structural confirmation.

Biological Signaling Pathway Involvement

This compound selectively inhibits EGF-mediated cell growth.[3] It has been shown to stimulate the phosphotransferase activity of extracellular regulated kinases ERK1/2, leading to a sustained increase in MAPK activity.[3] This, in turn, induces the expression of p21, which inhibits cyclin-dependent kinase activity and activates caspases, ultimately leading to apoptosis.[3]

Caption: Simplified signaling pathway affected by this compound.

Conclusion

The structure of this compound has been unequivocally confirmed through total synthesis and comprehensive spectroscopic analysis. The detailed NMR, mass spectrometry, and infrared data provide a clear and complete profile of this potent marine alkaloid. The methodologies employed in its synthesis and characterization are robust and reproducible. As a selective inhibitor of EGFR-mediated proliferation, this compound continues to be an important lead compound in the search for new anticancer agents. This guide provides the foundational technical information necessary for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs.

References

The Biological Activity of Naamidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1] This 2-aminoimidazole derivative has garnered significant scientific interest due to its potent and diverse biological activities.[1][2] Exhibiting both anticancer and antifungal properties, this compound presents a promising scaffold for the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its effects.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, primarily through its ability to induce cell cycle arrest and apoptosis in tumor cells.[1][6][7] Its mechanism of action is unique, as it is the first small molecule reported to intensify the phosphotransferase activity of extracellular signal-regulated kinases (ERK1/2), leading to a sustained and robust activation of the MAPK pathway.[1][8]

Mechanism of Action: Induction of G1 Cell Cycle Arrest and Apoptosis

Treatment of cancer cells with this compound leads to a cascade of events culminating in cell death. The key steps in this process are:

-

Sustained ERK1/2 Activation: this compound directly targets and strongly induces the phosphotransferase activity of ERK1 and ERK2.[1][8]

-

Induction of p21CIP1: The persistent activation of ERK signaling leads to an increased expression of the cyclin-dependent kinase inhibitor p21CIP1.[1]

-

Inhibition of Cyclin-Dependent Kinases: p21CIP1 binds to and inhibits the activity of cyclin-dependent kinase 2 (cdk2).[1]

-

G1 Cell Cycle Arrest: The inhibition of cdk2 prevents the formation of the cyclin E/cdk2 complex, which is essential for the G1/S transition, thereby causing the cells to arrest in the G1 phase of the cell cycle.[1]

-

Caspase-Dependent Apoptosis: this compound induces apoptosis through the activation of caspases 3, 8, and 9.[6][7] This process is also associated with the disruption of the mitochondrial membrane potential and the externalization of phosphatidylserine, as indicated by annexin (B1180172) V staining.[6][7] Notably, this induction of apoptosis appears to be independent of ERK1/2 activation and p53 status.[6]

Quantitative Anticancer Activity of this compound

The anticancer effects of this compound have been quantified in various studies. The following table summarizes the key findings:

| Assay | Cell Line | Parameter | Value | Reference |

| EGF-Mediated Growth Inhibition | EGFR-transfected NIH3T3 cells | IC50 | 11.3 µM | [5] |

| Insulin-Mediated Growth Inhibition | EGFR-transfected NIH3T3 cells | IC50 | 242 µM | [5] |

| Inhibition of DNA Synthesis | A-431 cells | Effective Concentration | 0.78 µM (complete inhibition after 30h) | [8] |

| G1 Cell Cycle Arrest | A-431 cells | Effective Concentration | 1.56 µM | [8] |

| In vivo Tumor Growth Inhibition | A431 epidermal carcinoma xenografts in nude mice | % Inhibition | 87.4% at 25 mg/kg | [5] |

Signaling Pathway Diagram

References

- 1. Studies of the biological activity of this compound | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Synthesis of this compound and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The marine alkaloid this compound promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The marine alkaloid this compound promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Naamidine A Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, driving a critical need for novel antifungal agents. Naamidine A, a 2-aminoimidazole-containing alkaloid derived from calcareous sponges, has emerged as a promising candidate with a unique mechanism of action.[1][2][3] This technical guide provides an in-depth overview of the antifungal properties of this compound against Candida albicans, focusing on its quantitative activity, mechanism of action, and the experimental protocols utilized for its evaluation. Recent studies have elucidated that this compound's antifungal efficacy is intrinsically linked to its ability to chelate zinc, an essential metal for fungal growth and cellular processes.[4][5] This document consolidates the current scientific knowledge to support further research and development of this compound and its analogues as potential antifungal therapeutics.

Quantitative Antifungal Activity

The in vitro efficacy of this compound against Candida albicans has been determined using standardized antifungal susceptibility testing. The primary metric for its activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits 80% of visible fungal growth (MIC80).

Table 1: In Vitro Antifungal Activity of this compound against Candida albicans

| Fungal Species | Strain | Medium | MIC80 (µM) |

| Candida albicans | CaSS1 | RPMI 1640 | 1.56[1][3][5] |

| Candida albicans | CaSS1 | YPD | Inactive[1][3] |

| Candida albicans | CaSS1 | RPMI + 10% FBS | 25[1] |

Note: The antifungal activity of this compound is highly dependent on the culture medium's composition, specifically the concentration of zinc ions.

Mechanism of Action: Zinc Chelation

The antifungal activity of this compound against Candida albicans is attributed to its ability to sequester zinc ions (Zn²⁺) from the extracellular environment.[4][5] Zinc is a critical cofactor for numerous essential fungal enzymes and transcription factors involved in various cellular processes, including growth and proliferation. By binding to and reducing the bioavailability of zinc, this compound effectively creates a zinc-deficient environment, thereby inhibiting fungal growth.[5][6] This mechanism is supported by the observation that the antifungal activity of this compound is abolished in the presence of excess zinc.[1][6]

Signaling Pathway Diagram

The proposed mechanism of action can be visualized as a disruption of the normal zinc uptake and utilization pathway in C. albicans.

Experimental Protocols

The following section details the methodologies employed to ascertain the antifungal properties of this compound against Candida albicans.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Inoculum Preparation:

-

Candida albicans (strain CaSS1) is grown overnight in Yeast Peptone Dextrose (YPD) medium at 30°C.[6]

-

The overnight culture is then sub-cultured into either YPD or RPMI 1640 medium.[6]

-

The fungal cell suspension is adjusted to a standardized concentration.

b. Assay Plate Preparation:

-

Two-fold serial dilutions of this compound (e.g., 0–25 µM) are prepared in a 384-well microtiter plate containing the appropriate fungal growth medium (RPMI 1640 or YPD).[3][6]

c. Incubation:

d. MIC Determination:

-

Fungal growth is quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.[1][3][6]

-

The relative growth in treated wells is calculated by normalizing the OD600 values to the average OD600 of the compound-free control wells.[6][7]

-

The MIC80 is determined as the lowest concentration of this compound that inhibits 80% of the visible growth of the fungus.[1][3]

Experimental Workflow Diagram

Future Directions

While this compound demonstrates significant promise as an antifungal agent against Candida albicans, further research is warranted. Key areas for future investigation include:

-

Biofilm Activity: Elucidating the efficacy of this compound against C. albicans biofilms, a critical virulence factor.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of candidiasis.

-

Spectrum of Activity: Broadening the scope of testing to include a wider range of clinically relevant Candida species and other fungal pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its antifungal potency and pharmacological properties.[8][9]

-

Toxicity Profile: Comprehensive assessment of the cytotoxic effects of this compound on mammalian cells to determine its therapeutic index.

References

- 1. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antifungal evaluation of head-to-head and head-to-tail bisamidine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal evaluation of head-to-head and head-to-tail bisamidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Naamidine A in Epidermoid Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor activities of Naamidine A, a marine alkaloid, with a specific focus on its effects on epidermoid carcinoma cells. Drawing from available scientific literature, this document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Core Findings: this compound's Impact on Epidermoid Carcinoma

This compound demonstrates significant antitumor efficacy in epidermoid carcinoma, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3][4] The A431 human epidermoid carcinoma cell line has been a key model in elucidating the compound's cellular and molecular effects.[2][4] In vivo studies using A431 xenograft models in athymic mice have further substantiated its potent antitumor properties.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the bioactivity of this compound in A431 epidermoid carcinoma cells.

| Assay | Cell Line | Concentration | Duration | Effect | Reference |

| DNA Synthesis Inhibition | A431 | 0.78 µM | 30 hours | Complete Inhibition | [3] |

| Cell Cycle Arrest | A431 | 1.56 µM | Not Specified | G1 Phase Arrest | [3] |

| Apoptosis Induction (Annexin V) | A431 | 5, 15, and 30 µM | 12 hours | 80% Induction | [1] |

| Apoptosis Induction (Sub-G1 Peak) | A431 | 30 µM | 12 hours | 80% Induction | [1] |

| In Vivo Tumor Growth Inhibition | A431 Xenograft | 25 mg/kg | Not Specified | ≥ 85% Inhibition | [3] |

Note: A specific IC50 value for this compound in A431 cells was not explicitly available in the reviewed literature.

Signaling Pathways Modulated by this compound

This compound exhibits a complex mechanism of action involving the modulation of key signaling pathways that govern cell proliferation and survival. It is recognized as an antagonist of the Epidermal Growth Factor Receptor (EGFR), yet it paradoxically leads to the robust activation of the downstream Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] This sustained ERK activation is a critical event that culminates in cell cycle arrest and apoptosis.

The diagram below illustrates the proposed signaling cascade initiated by this compound in epidermoid carcinoma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor activity of this compound in A431 epidermoid carcinoma cells.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of A431 cells.

Workflow:

References

- 1. Studies of the biological activity of this compound | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 2. This compound is an antagonist of the epidermal growth factor receptor and an in vivo active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

Naamidine A: A Comprehensive Technical Overview of Its Mechanisms of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Naamidine A, a 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, has emerged as a molecule of significant interest due to its dual therapeutic potential.[1] Initially characterized for its selective inhibition of epidermal growth factor (EGF)-mediated cellular proliferation, recent studies have unveiled a potent antifungal activity. This document provides an in-depth technical guide on the two distinct mechanisms of action of this compound: its role as a zinc-chelating antifungal agent and its function as an inhibitor of the MAPK/ERK signaling pathway in cancer cells. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Antifungal Mechanism of Action: Zinc Chelation

Recent investigations have identified this compound as a promising antifungal agent with a novel mechanism of action centered on zinc homeostasis.[2][3][4][5] Its activity is particularly noteworthy against a variety of fungal pathogens, including drug-resistant strains.[2][3]

Signaling Pathway and Molecular Interaction

The primary antifungal mechanism of this compound is the chelation of zinc ions (Zn²⁺).[2][5] Zinc is an essential cofactor for numerous fungal enzymes and is critical for various cellular processes. By sequestering zinc, this compound disrupts these vital functions, leading to the inhibition of fungal growth.[2][5] The proposed interaction involves the binding of two this compound molecules to one zinc ion (2:1 ratio).[2][3] This sequestration can occur extracellularly, preventing zinc uptake, or intracellularly, impairing the function of zinc-dependent proteins.[3] The antifungal effect of this compound can be abolished by supplementing the growth medium with excess zinc, confirming this mode of action.[2][3]

Quantitative Antifungal Activity Data

The in vitro efficacy of this compound has been quantified using minimum inhibitory concentration (MIC) assays, which determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Fungal Species | Strain | MIC₈₀ (µM) | Medium | Notes |

| Candida albicans | CaSS1 | 1.56 | RPMI | Activity is abolished in nutrient-rich YPD medium.[2][3] |

| Candida albicans | CaSS1 | 25 | RPMI + 10% FBS | 16-fold reduction in potency in the presence of serum.[3] |

| Trichophyton indotiniae | CI 633/P/23 (Terbinafine-sensitive) | 12.5 - 25 | RPMI | [2][3] |

| Trichophyton indotiniae | 18 (Terbinafine-resistant) | 12.5 - 25 | RPMI | [2][3] |

| Trichophyton indotiniae | V245-81 (Terbinafine-resistant) | 12.5 - 25 | RPMI | [2][3] |

Experimental Protocols

This protocol is adapted from studies evaluating the antifungal activity of this compound against Candida albicans and Trichophyton species.[2][3][6]

-

Fungal Inoculum Preparation:

-

For C. albicans, grow the strain overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) at 30°C. Sub-culture into RPMI 1640 medium.[6]

-

For T. indotiniae, harvest conidia from potato dextrose agar (B569324) (PDA) and dilute in RPMI to a final density of 1 × 10⁶ CFU/mL.[2]

-

-

Drug Dilution:

-

Incubation:

-

Growth Quantification:

-

For C. albicans, measure the optical density at 600 nm (OD₆₀₀) and normalize to compound-free controls to determine the MIC₈₀ (the concentration that inhibits 80% of growth).[2][3]

-

For T. indotiniae, assess fungal viability using a reagent like alamarBlue. Measure fluorescence to determine the relative viable fungal burden.[2][6]

-

This protocol describes the evaluation of this compound's efficacy in a mouse model of skin infection caused by T. mentagrophytes.[2][3]

-

Immunosuppression: Administer subcutaneous cortisone (B1669442) acetate and intraperitoneal cyclophosphamide.[3]

-

Infection: Anesthetize the mice, shave their backs, and gently scrape a small area. Apply a suspension of T. mentagrophytes conidia (e.g., 50 µL of 1 × 10⁹ CFU/mL).[2][3]

-

Treatment: Five days post-infection, begin twice-daily topical treatment with 1% w/v this compound cream, a vehicle-only control cream, or no treatment for 7 days.[6]

-

Fungal Burden Quantification: At the end of the treatment period, euthanize the mice and resect the infected skin. Homogenize the tissue in PBS and plate serial dilutions on PDA plates containing antibiotics to prevent bacterial growth. Incubate the plates and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[2][6]

Anticancer Mechanism of Action: Inhibition of EGF-Mediated Signaling

Prior to the discovery of its antifungal properties, this compound was investigated for its selective cytotoxicity against cancer cells overexpressing the epidermal growth factor receptor (EGFR).[1][7]

Signaling Pathway and Molecular Interaction

This compound selectively inhibits EGF-mediated cellular proliferation.[7][8] Its mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the extracellular signal-regulated kinases ERK1 and ERK2.[1] Unlike typical inhibitors, this compound strongly induces the phosphotransferase activity of ERK1 and ERK2.[1] This sustained, robust ERK activation leads to an increased expression of the cyclin-dependent kinase inhibitor p21.[1][7] The elevated levels of p21 bind to and inhibit cyclin-dependent kinase 2 (cdk2), preventing the formation of the cdk2-cyclin E complex. This disruption causes the cells to arrest in the G1 phase of the cell cycle, thereby halting DNA synthesis and proliferation.[1] This sustained ERK activation can also lead to the activation of caspases 3, 8, and 9, inducing apoptosis.[7]

Quantitative Antiproliferative Activity Data

The antiproliferative effects of this compound have been evaluated in cell lines with varying dependencies on growth factor signaling pathways.

| Cell Line | Description | IC₅₀ (µM) | Notes |

| EGFR-transfected NIH3T3 | Murine fibroblasts dependent on EGF for growth | 11.3 | Demonstrates selective inhibition of EGF-mediated growth.[7] |

| Insulin-dependent NIH3T3 | Murine fibroblasts dependent on insulin (B600854) for growth | 242 | 21-fold decrease in potency compared to EGF-dependent cells.[7] |

| A431 | Human epidermal carcinoma (EGFR overexpressing) | Not specified | Shown to cause 87.4% tumor growth inhibition in nude mice xenografts at 25 mg/kg.[7] |

Experimental Protocols

This is a general protocol for assessing the antiproliferative effects of this compound on adherent cell lines.

-

Cell Seeding: Plate cells (e.g., A431 or EGFR-transfected NIH3T3) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 30-72 hours).[1]

-

Viability Assessment: Quantify cell viability using a standard method such as the MTT assay, which measures mitochondrial activity, or by quantifying DNA synthesis via incorporation of a labeled nucleotide.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit cell proliferation by 50%.

This protocol is used to determine the effect of this compound on cell cycle progression.[1]

-

Treatment: Treat cells with this compound at a concentration known to inhibit proliferation for a specific time (e.g., 30 hours).[1]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

This protocol is used to assess the effect of this compound on the phosphorylation state of proteins in a signaling pathway, such as ERK.[1]

-

Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK) and a primary antibody for the total protein as a loading control.

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

This compound exhibits two distinct and compelling mechanisms of action, positioning it as a versatile lead compound for drug development. Its recently discovered antifungal activity, mediated by zinc chelation, offers a novel strategy to combat fungal infections, including those caused by drug-resistant pathogens. Concurrently, its established role as a modulator of the EGFR/MAPK signaling pathway provides a foundation for the development of anticancer therapeutics that operate through a unique mechanism of G1 cell cycle arrest. The data and protocols presented in this guide offer a comprehensive foundation for further research into the therapeutic applications of this compound and its analogues. Future studies should aim to further elucidate the precise molecular interactions and explore the structure-activity relationships for both its antifungal and anticancer properties.

References

- 1. Studies of the biological activity of this compound | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 2. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of this compound and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of this compound and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Known Biological Targets of Naamidine A: A Technical Guide

Naamidine A, a marine alkaloid derived from the calcareous sponge Leucetta chagosensis, has emerged as a molecule of significant interest in drug discovery due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the known biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity: Targeting the ERK Signaling Pathway

In the context of oncology, this compound exhibits potent antitumor properties primarily through the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway. The primary molecular targets in cancer cells have been identified as ERK1 and ERK2.[1]

Mechanism of Action

This compound uniquely functions by strongly inducing the phosphotransferase activity of ERK1 and ERK2.[1] This sustained activation of ERK signaling leads to the upregulation of the cyclin-dependent kinase inhibitor p21[CIP1].[1] The increased levels of p21[CIP1] subsequently inhibit the activity of the cyclin-dependent kinase 2 (cdk2), preventing the formation of the cyclin E/cdk2 complex. This cascade of events culminates in cell cycle arrest in the G1 phase and the induction of caspase-dependent apoptosis.[1][2][3]

Quantitative Data: Cytotoxicity and Enzyme Activity

| Cell Line | Assay | Metric | Value | Reference |

| A-431 (human epidermoid carcinoma) | DNA Synthesis Inhibition | - | Complete halt after 30h | [1] |

| A-431 | Cell Cycle Analysis | - | G1 phase arrest | [1] |

| MCF-7 (human breast adenocarcinoma) | Antiproliferative Activity | EC50 | 5.9 µM | [2] |

| MCF-10A (non-tumorigenic mammary epithelial) | Antiproliferative Activity | EC50 | 8.1 µM | [2] |

| PE1007070 (chemoresistant breast cancer) | Cytotoxicity (for derivative 20h ) | EC50 | 8.8 µM | [2] |

Signaling Pathway

Caption: this compound's anticancer signaling pathway.

Antifungal Activity: Zinc Chelation

This compound demonstrates a distinct mechanism of action in its potent antifungal activity against a range of human pathogens. This activity is attributed to its ability to chelate zinc ions, which are essential for fungal growth and various cellular processes.

Mechanism of Action

The antifungal effect of this compound is abolished by the supplementation of culture medium with excess zinc.[4][5][6][7][8][9][10] This suggests that this compound sequesters zinc from the fungal cell's environment or within the cell, thereby depriving it of this critical metal ion. The proposed stoichiometry for this interaction is a 2:1 complex of this compound to a zinc ion.

Quantitative Data: Antifungal Potency

| Fungal Species | Medium | Metric | Value | Reference |

| Candida albicans (CaSS1) | RPMI | MIC80 | 1.56 µM | [4][9] |

| Candida albicans (CaSS1) | YPD | - | Inactive | [4][9] |

| Candida albicans (CaSS1) | RPMI + 10% FBS | MIC80 | 25 µM | [4] |

| Trichophyton indotiniae (terbinafine-sensitive & resistant strains) | RPMI | MIC | 12.5–25 µM | [7] |

Proposed Mechanism

Caption: Proposed antifungal mechanism of this compound via zinc chelation.

Experimental Protocols

In-vitro Kinase Assay for ERK Activity

This protocol is a generalized representation based on the description of in-vitro kinase experiments.[1]

-

Protein Purification: Recombinant ERK1 and ERK2 are expressed and purified.

-

Reaction Mixture Preparation: A reaction buffer containing ATP, a suitable substrate (e.g., myelin basic protein), and magnesium chloride is prepared.

-

This compound Treatment: Purified ERK1/2 is incubated with varying concentrations of this compound.

-

Kinase Reaction Initiation: The kinase reaction is initiated by adding the ATP-containing reaction buffer to the enzyme-inhibitor mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped by adding a solution such as SDS-PAGE loading buffer.

-

Analysis: The phosphorylation of the substrate is analyzed, typically by autoradiography if radiolabeled ATP is used, or by western blot with a phospho-specific antibody.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the described methods for determining the Minimum Inhibitory Concentration (MIC).[4][9]

-

Fungal Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in RPMI 1640 medium.

-

Serial Dilution: this compound is serially diluted in a 96-well or 384-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well containing the diluted compound.

-

Controls: Positive (no drug) and negative (no fungi) growth controls are included.

-

Incubation: The plates are incubated at 30°C for 48 hours.

-

Growth Assessment: Fungal growth is quantified by measuring the optical density at 600 nm (OD600).

-

MIC Determination: The MIC80 is defined as the lowest concentration of this compound that inhibits 80% of the fungal growth compared to the drug-free control.

Experimental Workflow Visualization

Caption: General experimental workflow for assessing this compound's activity.

Other Potential Targets and Future Directions

While the primary targets in cancer and fungal cells are relatively well-characterized, research suggests other potential avenues of investigation for this compound and its analogs. A related compound, Naamidine J, was found to target Chromosome Segregation 1-like (CSE1L) protein, exerting anti-inflammatory effects.[11] Another derivative showed the ability to suppress Programmed Death-Ligand 1 (PD-L1) expression in colorectal adenocarcinoma cells.[12] These findings indicate that the Naamidine scaffold may interact with a broader range of biological targets, warranting further investigation into its potential as an immunomodulatory or anti-inflammatory agent.

References

- 1. Studies of the biological activity of this compound | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 2. Synthesis of this compound and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The marine alkaloid this compound promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound reveals a promising zinc-binding strategy for topical antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemoproteomics of Marine Natural Product Naamidine J Unveils CSE1L as a Therapeutic Target in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactivity-Driven Synthesis of the Marine Natural Product Naamidine J and Its Derivatives as Potential Tumor Immunological Agents by Inhibiting Programmed Death-Ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Naamidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the preliminary toxicity profile of Naamidine A. Significant gaps in the data exist, particularly concerning in vivo acute toxicity (LD50), a comprehensive panel of in vitro cytotoxicity (IC50) values, genotoxicity, and ADME/PK data. The experimental protocols provided are based on established methodologies and may require optimization for specific applications with this compound.

Introduction

This compound is a marine-derived 2-aminoimidazole alkaloid isolated from the calcareous sponge Leucetta chagosensis.[1] It has garnered interest for its potential therapeutic applications, including anticancer and antifungal properties.[1][2] This technical guide provides a summary of the preliminary toxicity data available for this compound, details relevant experimental methodologies for its assessment, and visualizes key signaling pathways and workflows.

In Vitro Cytotoxicity

This compound has demonstrated modest cytotoxic effects in limited studies. The available quantitative data is summarized in Table 1.

| Cell Line | Cell Type | Assay | Endpoint | Value (µM) | Reference |

| MCF-7 | Human Breast Adenocarcinoma | Not Specified | EC50 | 5.9 | |

| MCF-10A | Human Mammary Epithelial (non-tumorigenic) | Not Specified | EC50 | 8.1 | |

| A-431 | Human Epidermoid Carcinoma | DNA Synthesis Inhibition | - | Not specified, but complete halt after 30h | [1] |

| EGFR-transfected NIH3T3 | Mouse Embryonic Fibroblast | Proliferation Inhibition | - | Described as "modest cytotoxicity" | [1] |

Table 1: In Vitro Cytotoxicity of this compound

In Vivo Toxicity

Comprehensive in vivo acute toxicity studies determining the LD50 of this compound are not currently available in the public domain. However, some studies provide qualitative insights into its tolerability in animal models.

-

Squamous Cell Carcinoma Xenograft Model: Preliminary in vivo data demonstrated promising tumor growth inhibition in a squamous cell carcinoma model, suggesting a therapeutic window.[1]

-

Dermatomycosis Mouse Model: In a mouse model of dermatomycosis, a group treated with 1% this compound cream showed low mortality (10%), which was not attributed to the drug's toxicity.[2]

Genotoxicity

There are no publicly available studies that have specifically evaluated the genotoxicity of this compound using standard assays such as the Comet assay or the micronucleus test.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME and pharmacokinetic (PK) data for this compound are not available in the current literature.

Mechanism of Action and Associated Signaling Pathways

This compound's cytotoxic effects are linked to its ability to induce apoptosis and cell cycle arrest through the modulation of the MAP kinase pathway.

ERK Signaling Pathway

This compound has been shown to be a primary molecular target of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1] It strongly induces the phosphotransferase activity of these enzymes, leading to downstream effects on cell proliferation and survival.[1]

Apoptosis Induction

This compound induces caspase-dependent apoptosis.

Experimental Protocols

The following are detailed protocols for key assays relevant to assessing the toxicity profile of this compound. These are generalized protocols and may require optimization.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Treatment: Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment: Caspase-3/7 Activation Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Workflow:

Methodology:

-

Cell Treatment: Seed cells in a white-walled multi-well plate and treat with this compound for the desired time.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a control to determine the fold-increase in caspase-3/7 activity.

Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Workflow:

Methodology:

-

Cell Culture and Treatment: Culture cells to be treated with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, added dropwise while vortexing, and incubate for at least 30 minutes on ice or at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

Data Analysis: Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

ERK1/2 Phosphorylation Analysis: Western Blotting

This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation.

References

Naamidine A: A Technical Guide to its Inhibition of Epidermal Growth Factor Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naamidine A, a marine alkaloid derived from the Leucetta sponge, has emerged as a significant inhibitor of epidermal growth factor receptor (EGFR)-mediated cellular processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery, offering insights into the therapeutic potential of this natural product.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention.[1] this compound, a 2-aminoimidazole alkaloid, has been identified as a selective inhibitor of EGFR-dependent cellular proliferation.[2][3] This guide delves into the molecular mechanisms underpinning this compound's inhibitory effects and provides practical information for its study and potential development as an anti-cancer agent.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various cellular assays. The following table summarizes the key findings regarding its efficacy and selectivity.

| Assay | Cell Line | Parameter | Value | Reference |

| EGF-Mediated Growth Inhibition | EGFR-transfected NIH3T3 cells | IC50 | 11.3 μM | [4] |

| Insulin-Mediated Growth Inhibition | EGFR-transfected NIH3T3 cells | IC50 | 242 μM | [4] |

| Antiproliferative Activity | MCF-7 (Breast Cancer) | EC50 | 5.9 μM | [4] |

| Antiproliferative Activity | MCF-10A (Non-tumorigenic Mammary) | EC50 | 8.1 μM | [4] |

| In Vivo Tumor Growth Inhibition | A431 Epidermal Carcinoma Xenograft | % Inhibition | 87.4% at 25 mg/kg | [4][5] |

Mechanism of Action: Downstream Inhibition of the EGFR Signaling Pathway

Initial investigations into this compound's mechanism of action revealed that it does not function as a direct competitive inhibitor of EGF binding to its receptor. Furthermore, it does not inhibit the catalytic activity of the c-src tyrosine kinase, another important player in cellular signaling.[5] This evidence strongly suggests that this compound exerts its effects downstream of the initial ligand-receptor interaction and kinase activation.

Subsequent research has pinpointed the primary cellular targets of this compound as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Rather than inhibiting their phosphorylation, this compound uniquely stimulates the phosphotransferase activity of ERK1/2.[3][4] This sustained activation of the MAPK pathway leads to the induction of the cyclin-dependent kinase inhibitor p21.[4] The upregulation of p21 subsequently inhibits cyclin-dependent kinase activity, resulting in cell cycle arrest at the G1 phase and the activation of caspases 3, 8, and 9, ultimately leading to apoptosis.[3][4]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the point of intervention by this compound.

Experimental Protocols